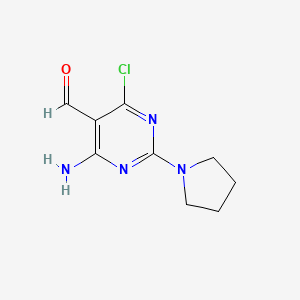
4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinecarbaldehyde is a heterocyclic organic compound that contains both pyrimidine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinecarbaldehyde typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative.
Amination: The amino group at the 4-position can be introduced through nucleophilic substitution reactions using ammonia or amine derivatives.
Pyrrolidine Substitution: The pyrrolidine ring can be attached via nucleophilic substitution reactions, often using pyrrolidine itself or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinecarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or amine derivatives in an organic solvent.
Major Products
Oxidation: 4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinecarboxylic acid.
Reduction: 4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinemethanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinecarbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinemethanol: Similar structure but with an alcohol group instead of an aldehyde.
6-Chloro-2-(1-pyrrolidinyl)-4-pyrimidinamine: Lacks the aldehyde group but has similar core structure.
Uniqueness
4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinecarbaldehyde is unique due to the presence of both an aldehyde group and a pyrrolidine ring, which confer specific reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-amino-6-chloro-2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O/c10-7-6(5-15)8(11)13-9(12-7)14-3-1-2-4-14/h5H,1-4H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQVUZBQWPKTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C(=N2)Cl)C=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
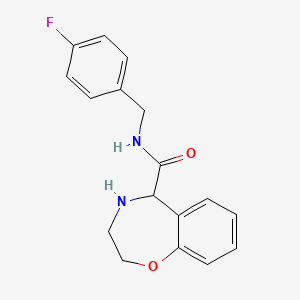
![1-(2-methoxyethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone](/img/structure/B7911472.png)
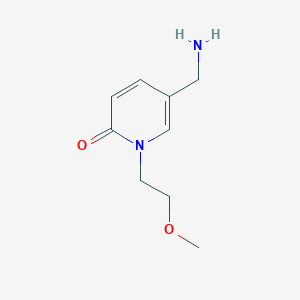

![3[(1z)Ethanehydrazonoyl]4,6dimethylpyridin2(1h)one](/img/structure/B7911494.png)
![1-[(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B7911498.png)
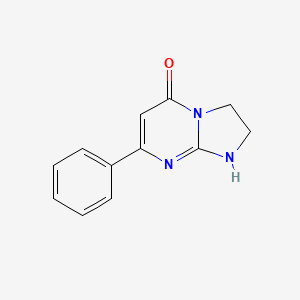
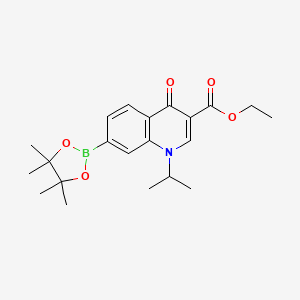
![N-{4-chloro-6-[(4-fluorobenzyl)amino]-1,3,5-triazin-2-yl}-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B7911531.png)
![6-Methyl-3-(3-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7911538.png)
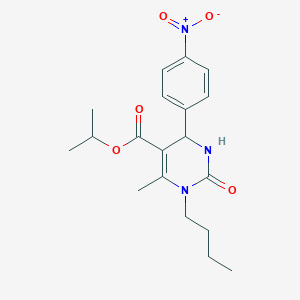
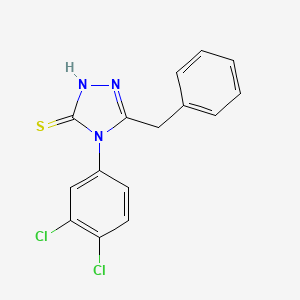
![ethyl 2-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B7911568.png)
![Ethyl 2-(4-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B7911571.png)
